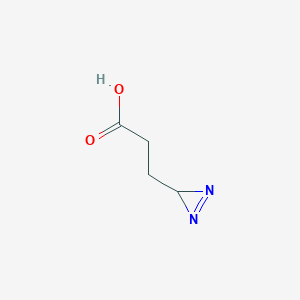

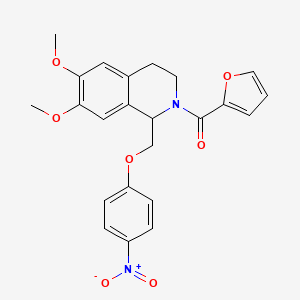

![molecular formula C15H12FNO4S B2864970 4-fluoro-3-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid CAS No. 1111561-86-4](/img/structure/B2864970.png)

4-fluoro-3-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-fluoro-3-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid” is a complex organic compound. It likely contains a benzoic acid group, which is a common component in various pharmaceuticals and is known for its antimicrobial properties .

Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds such as 4-Fluorobenzoic acid can be prepared via the Schiemann reaction . This involves diazotizing a 4-aminobenzoic acid, introducing fluoride using tetrafluoroborate, and then hydrolyzing the ester to convert it back to the free acid .科学的研究の応用

Herbicide Activity and Selectivity Enhancement

The introduction of fluorine atoms into herbicidal compounds has shown to significantly alter their activity and selectivity. Studies have demonstrated that fluorine substitution in herbicides can result in enhanced broad-leaf activity and selectivity in various crops such as rice, cereals, and maize. This is exemplified by the synthesis of fluorinated analogues of bentranil, highlighting the role of fluorine in improving herbicidal properties. Moreover, fluorinated anthranilic acids serve as precursors for synthesizing sulfonylurea compounds, indicating the utility of fluorine substitution in developing more effective and selective herbicides (Hamprecht, Würzer, & Witschel, 2004).

Advancements in Proton Exchange Membranes for Fuel Cells

Research into sulfonated polymers has led to the development of high-performance materials for fuel cell applications. Specifically, the synthesis of sulfonated poly(arylene ether sulfone)s with fluorinated components demonstrates their potential as efficient proton exchange membranes (PEMs). These materials exhibit high proton conductivity and mechanical stability, making them suitable for use in fuel cells. The incorporation of fluorinated groups into the polymer backbone contributes to improved water uptake and membrane properties, thereby enhancing fuel cell efficiency (Kim, Robertson, & Guiver, 2008).

Environmental Remediation Technologies

Fluorinated compounds have been evaluated for their effectiveness in environmental remediation, particularly in the degradation of persistent organic pollutants. Heat-activated persulfate oxidation of perfluoroalkyl substances (PFAS) in groundwater demonstrates the potential of fluorinated compounds in facilitating the breakdown of contaminants. This approach highlights the role of fluorinated catalysts in enhancing the degradation rates of PFAS, offering a viable method for the remediation of contaminated water sources (Park, Lee, Medina, Zull, & Waisner, 2016).

Biomedical Research Applications

Fluorinated benzoic acid derivatives have been explored for their potential in biomedical applications, including the development of novel drug compounds. For instance, the synthesis and evaluation of hypoglycemic benzoic acid derivatives illustrate the impact of fluorine substitution on medicinal chemistry. These compounds have been studied for their structure-activity relationships, offering insights into the design of more effective therapeutic agents. The research underscores the significance of fluorinated motifs in enhancing drug properties and efficacy (Grell, Hurnaus, Griss, Sauter, Rupprecht, Mark, Luger, Nar, Wittneben, & Müller, 1998).

特性

IUPAC Name |

4-fluoro-3-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO4S/c16-13-7-6-12(15(18)19)10-14(13)17-22(20,21)9-8-11-4-2-1-3-5-11/h1-10,17H,(H,18,19)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXIAYRCVANQFEV-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C=CC(=C2)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=C(C=CC(=C2)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-(2-phenylethenesulfonamido)benzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

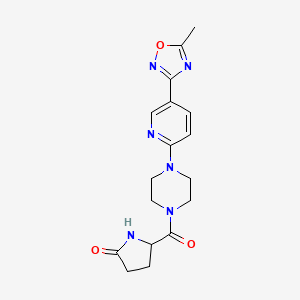

![N~5~-(3-bromophenyl)-3-[1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2864887.png)

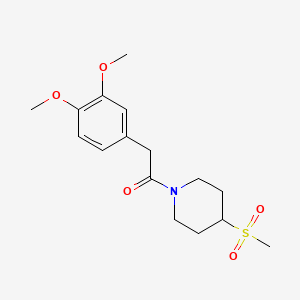

![N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2864890.png)

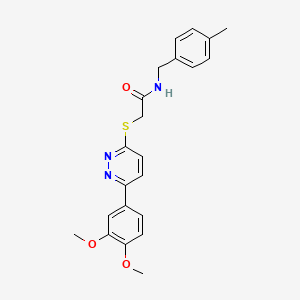

![7-isopentyl-1-isopropyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2864894.png)

![N-{3-[5-(4-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2864897.png)

![1-(2-fluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2864901.png)

![S-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]-5-hydroxy-3-(thiophen-3-yl)pentane-1-sulfonamido](/img/structure/B2864903.png)